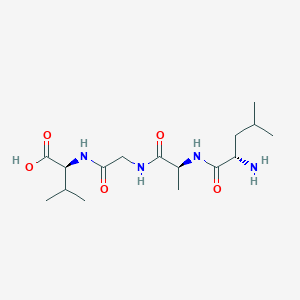

Leucyl-alanyl-glycyl-valine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Leucyl-alanyl-glycyl-valine, also known as this compound, is a useful research compound. Its molecular formula is C16H30N4O5 and its molecular weight is 358.43 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis and Modification

Solid-Phase Peptide Synthesis (SPPS)

Leu-Ala-Gly-Val is commonly synthesized using solid-phase methods, which allow for efficient assembly of peptide chains. The synthesis typically involves:

- Activation of Amino Acids: Using reagents like HBTU or DIC to activate amino acids for coupling.

- Coupling Reactions: Sequential addition of amino acids to form the peptide chain.

- Deprotection and Cleavage: Removal of protective groups and cleavage from the resin support to yield the final product.

This methodology not only facilitates the production of Leu-Ala-Gly-Val but also aids in the development of new synthetic techniques applicable to other peptides.

Biological Research

Protein-Protein Interactions

Leu-Ala-Gly-Val is utilized to study interactions between proteins. Its specific sequence allows researchers to investigate binding affinities and mechanisms of action within cellular signaling pathways. For example, studies have demonstrated that variations in peptide sequences can significantly affect binding properties, making it a valuable model for understanding protein interactions .

Enzyme-Substrate Specificity

Research indicates that Leu-Ala-Gly-Val can serve as a substrate for various enzymes, aiding in the exploration of enzyme kinetics and specificity. Case studies have shown that similar dipeptides undergo hydrolysis at comparable rates across different species, suggesting conserved enzymatic pathways .

Therapeutic Potential

Antimicrobial Activity

Peptides like Leu-Ala-Gly-Val are being investigated for their antimicrobial properties. Preliminary studies suggest that certain peptide sequences can disrupt bacterial membranes, offering potential as novel antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance.

Signal Molecules

In medical research, Leu-Ala-Gly-Val is explored for its role as a signaling molecule. Its ability to modulate cellular responses makes it a candidate for therapeutic applications in conditions such as inflammation and cancer.

Nutritional Applications

Dipeptide Transport Mechanisms

Leu-Ala-Gly-Val has been studied for its absorption characteristics in the gastrointestinal tract. Research indicates that dipeptides are absorbed more efficiently than free amino acids, enhancing nutritional uptake in animal models. This has implications for dietary formulations aimed at improving protein efficiency .

Industrial Applications

Biocompatible Materials

In the industrial sector, peptides like Leu-Ala-Gly-Val are being incorporated into the development of biocompatible materials such as hydrogels and nanomaterials. Their unique properties allow for functional versatility in applications ranging from drug delivery systems to tissue engineering.

Propriétés

Numéro CAS |

17195-26-5 |

|---|---|

Formule moléculaire |

C16H30N4O5 |

Poids moléculaire |

358.43 g/mol |

Nom IUPAC |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C16H30N4O5/c1-8(2)6-11(17)15(23)19-10(5)14(22)18-7-12(21)20-13(9(3)4)16(24)25/h8-11,13H,6-7,17H2,1-5H3,(H,18,22)(H,19,23)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |

Clé InChI |

VWWKKDNCCLAGRM-GVXVVHGQSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

SMILES isomérique |

C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)N |

Key on ui other cas no. |

17195-26-5 |

Séquence |

LAGV |

Synonymes |

Leu-Ala-Gly-Val leucyl-alanyl-glycyl-valine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.